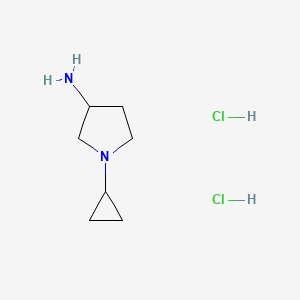

1-Cyclopropylpyrrolidin-3-amine dihydrochloride

Übersicht

Beschreibung

1-Cyclopropylpyrrolidin-3-amine dihydrochloride (1-CPP-dihydrochloride) is a cyclic amine that has been studied for its potential applications in a variety of scientific research areas. This compound is known to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- The compound has been utilized in the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting its role in the preparation of hydrochlorides from cyclopropylacetylene, which are pivotal for subsequent transformations into amino acids and their N-Fmoc-protected derivatives (Kozhushkov et al., 2010).

- Research demonstrates its involvement in Lewis acid-catalyzed ring-opening reactions of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, offering a methodological approach in enantioselective syntheses of significant pharmaceutical agents (Lifchits & Charette, 2008).

Antitumor Activity

- Investigations into novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed moderate cytotoxic activity against murine and human tumor cell lines, with specific substitutions at the N-1 and C-7 positions enhancing antitumor activity. This research underscores the potential of cyclopropylpyrrolidine derivatives in the development of new antitumor agents (Tomita et al., 2002).

Catalysis and Synthetic Applications

- The compound has played a role in copper-promoted N-cyclopropylation reactions, facilitating the synthesis of N-cyclopropyl derivatives of anilines and aliphatic amines, which are critical for the development of various pharmaceuticals and functional materials (Bénard et al., 2010).

- It has also been employed in the biocatalytic synthesis of a key building block for the anti-thrombotic agent ticagrelor, showcasing its utility in environmentally friendly and efficient production methods of pharmaceutically relevant compounds (Hugentobler et al., 2016).

Wirkmechanismus

While the exact mechanism of action of 1-Cyclopropylpyrrolidin-3-amine dihydrochloride is not specified, it is known to act as a potent dopamine reuptake inhibitor. This suggests that it may increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . These codes indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-cyclopropylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLUHJOWYCWZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)

![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)